REACTION_SMILES
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[Al+3:19].[C:11]([CH2:12][CH:13]([CH3:14])[CH3:15])(=[O:16])[Cl:17].[CH2:23]([Cl:24])[Cl:25].[Cl-:18].[Cl-:20].[Cl-:21].[Cl:1][c:2]1[c:3]([O:9][CH3:10])[cH:4][cH:5][cH:6][c:7]1[Cl:8].[ClH:22].[OH2:26]>>[Cl:1][c:2]1[c:3]([O:9][CH3:10])[cH:4][cH:5][c:6]([C:11]([CH2:12][CH:13]([CH3:14])[CH3:15])=[O:16])[c:7]1[Cl:8]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(=O)Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
COc1cccc(Cl)c1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(=O)CC(C)C)c(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |